molecular formula C32H39O20+ B1250399 Cyanidin 3-sambubioside 5-glucoside

Cyanidin 3-sambubioside 5-glucoside

Cat. No. B1250399
M. Wt: 743.6 g/mol
InChI Key: OLBLWNPOURNBCY-MRBLLYQQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Cyanidin 5-O-beta-D-glucoside 3-O-beta-D-sambubioside is an anthocyanidin glycoside.

Scientific Research Applications

1. Plant Pigmentation and Color Variation Cyanidin 3-sambubioside 5-glucoside contributes to the pigmentation in various garden plants, including those in the Cruciferae family. This pigment is particularly notable in the flowers of Lobularia maritima, Lunaria annua, and Cheiranthus cheiri. The structural variations and biosynthesis of these pigments in different plants lead to a diverse range of flower colors, which are of significant interest in botany and horticulture (Tatsuzawa et al., 2006).

2. Bioactivity and Antioxidant Properties Research indicates that cyanidin 3-sambubioside 5-glucoside and its derivatives show notable antioxidant activity. A study examining the interaction of these compounds with mimic lipid membranes (reflecting tumor cell membrane lipid composition) revealed insights into their potential anticancer and antioxidant activities. These interactions could be fundamental in understanding the pharmaceutical mechanisms of these compounds (Strugała et al., 2016).

3. Potential Health Benefits and Therapeutic Uses Cyanidin 3-sambubioside 5-glucoside has shown promise in health-related research, particularly in relation to inflammatory conditions. A study demonstrated its efficacy in reducing cytokine-induced inflammation in human intestinal cells, suggesting its potential role in managing inflammatory bowel diseases. This effect was observed at much lower concentrations compared to conventional anti-inflammatory drugs, indicating a high anti-inflammatory efficiency (Serra et al., 2012).

4. Influence on Metastasis in Cancer Cells A specific focus has been placed on the inhibitory effects of cyanidin 3-sambubioside on cancer cell metastasis. A study highlighted its ability to interrupt neovascular formation and inhibit the metastatic potential of breast cancer cells, specifically by downregulating matrix metalloproteinase-9, an enzyme associated with cancer progression (Lee et al., 2013).

properties

Product Name

Cyanidin 3-sambubioside 5-glucoside

Molecular Formula

C32H39O20+

Molecular Weight

743.6 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C32H38O20/c33-7-19-22(40)24(42)27(45)31(50-19)48-17-5-11(35)4-16-12(17)6-18(28(47-16)10-1-2-13(36)14(37)3-10)49-32-29(25(43)23(41)20(8-34)51-32)52-30-26(44)21(39)15(38)9-46-30/h1-6,15,19-27,29-34,38-45H,7-9H2,(H2-,35,36,37)/p+1/t15-,19-,20-,21+,22-,23-,24+,25+,26-,27-,29-,30+,31-,32-/m1/s1

InChI Key

OLBLWNPOURNBCY-MRBLLYQQSA-O

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C([O+]=C4C=C(C=C(C4=C3)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=C([O+]=C4C=C(C=C(C4=C3)OC5C(C(C(C(O5)CO)O)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O

Origin of Product

United States

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